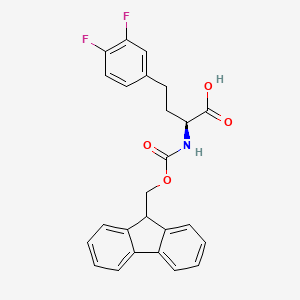

Fmoc-3,4-difluoro-L-homophenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-3,4-difluoro-L-homophenylalanine: is a synthetic amino acid derivative characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a difluoro group on the phenyl ring, and a homophenylalanine backbone. This compound is widely used in peptide synthesis and various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound is typically synthesized through a multi-step chemical process starting with the protection of the amino group using the Fmoc group. The phenyl ring is then subjected to electrophilic fluorination to introduce the difluoro groups.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the fluorination process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles and solvents

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Chemistry: Fmoc-3,4-difluoro-L-homophenylalanine is extensively used in peptide synthesis as a building block for creating complex peptides. Its Fmoc group allows for selective deprotection, making it valuable in solid-phase peptide synthesis.

Biology: The compound is used in biological studies to investigate protein interactions and functions. Its unique structure can help in probing the binding sites and mechanisms of action of various proteins.

Medicine: In medicinal chemistry, this compound is used to develop new drugs and therapeutic agents. Its ability to mimic natural amino acids makes it useful in drug design and discovery.

Industry: Beyond research, it is used in the pharmaceutical industry for the synthesis of peptide-based drugs and other bioactive compounds.

Mécanisme D'action

The mechanism by which Fmoc-3,4-difluoro-L-homophenylalanine exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group is selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The difluoro groups on the phenyl ring can influence the binding affinity and specificity of the resulting peptides.

Molecular Targets and Pathways Involved:

Peptide Synthesis: Targets the amino group for selective deprotection.

Protein Interactions: Binds to specific protein sites, influencing their function and activity.

Comparaison Avec Des Composés Similaires

Fmoc-3,4-difluoro-L-phenylalanine: Similar structure but without the homophenylalanine backbone.

Fmoc-L-homophenylalanine: Lacks the difluoro groups on the phenyl ring.

Fmoc-D-homophenylalanine: D-enantiomer of the compound.

Uniqueness: The presence of both the Fmoc group and the difluoro groups on the phenyl ring makes Fmoc-3,4-difluoro-L-homophenylalanine unique. These modifications enhance its utility in peptide synthesis and biological studies compared to its similar counterparts.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

Fmoc-3,4-difluoro-L-homophenylalanine (Fmoc-Dfp-OH) is a fluorinated derivative of phenylalanine that has gained attention in the fields of peptide synthesis and drug development. The incorporation of fluorine atoms at the 3 and 4 positions of the aromatic ring imparts unique properties to this compound, influencing its biological activity and applications in various research areas.

Fmoc-Dfp-OH is characterized by its molecular formula C24H19F2NO4 and its full IUPAC name, (2S)-3-(3,4-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid. The presence of fluorine enhances the compound's lipophilicity and can affect molecular interactions significantly, which is crucial for its role in biological systems .

Peptide Synthesis

Fmoc-Dfp-OH is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for selective deprotection during the synthesis process, facilitating the incorporation of this fluorinated amino acid into peptides. Research indicates that peptides synthesized with Fmoc-Dfp-OH exhibit enhanced self-assembly properties, leading to the formation of stable hydrogels. These hydrogels have potential applications in drug delivery systems and tissue engineering due to their improved mechanical properties compared to non-fluorinated counterparts .

Influence on Molecular Interactions

The incorporation of fluorinated amino acids like Fmoc-Dfp-OH can alter the kinetics and morphology of peptide self-assembly. Studies utilizing molecular dynamics simulations have shown that fluorination affects molecular packing and stability, which may enhance the viscoelastic properties of hydrogels formed from these peptides . The unique electron-withdrawing nature of fluorine is believed to influence the biological activity of peptides synthesized with Fmoc-Dfp-OH by modifying their interactions with biological targets.

Applications in Drug Development

Fluorinated amino acids have been shown to improve the pharmacological properties of peptides. The introduction of Fmoc-Dfp-OH into peptide sequences can enhance their stability and efficacy, making them valuable in designing novel therapeutics. For instance, studies have demonstrated that peptides containing difluorinated residues exhibit increased resistance to enzymatic degradation, which is a critical factor in drug development .

Hydrogel Formation

In a study focused on hydrogel formation using peptides derived from Fmoc-Dfp-OH, researchers reported enhanced viscoelastic properties compared to hydrogels formed from non-fluorinated analogs. This improvement was attributed to increased hydrogen bonding and π-π stacking interactions facilitated by the fluorinated aromatic ring .

Protein Engineering Research

Research involving protein engineering has utilized Fmoc-Dfp-OH to study protein folding and stability. The presence of fluorine atoms has been shown to influence intramolecular interactions, thereby affecting the overall stability of protein structures. This has implications for understanding protein dynamics and designing more stable therapeutic proteins .

Comparative Analysis

The following table summarizes key characteristics and applications of this compound compared to other fluorinated phenylalanine derivatives:

| Compound | Fluorination Pattern | Key Applications | Stability Enhancement |

|---|---|---|---|

| Fmoc-3,4-difluoro-L-homoPhe | 3,4 | Peptide synthesis, hydrogel formation | High |

| Fmoc-2-fluoro-L-phenylalanine | 2 | Drug development | Moderate |

| Fmoc-4-fluoro-L-phenylalanine | 4 | Bioconjugation techniques | Low |

Propriétés

IUPAC Name |

(2S)-4-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHBVIFVZSOURL-QHCPKHFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=C(C=C4)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.